Cas no 186589-87-7 (5-Fluoro-2-iodophenol)

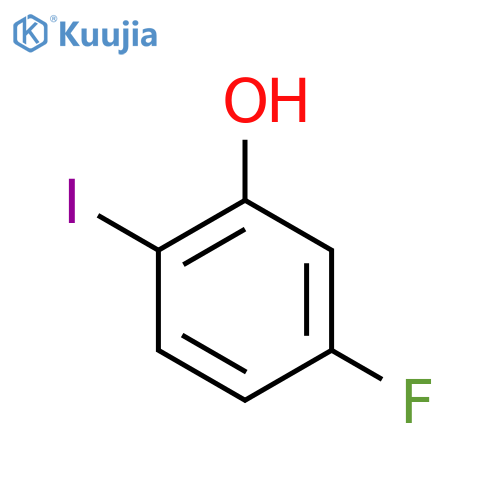

5-Fluoro-2-iodophenol structure

商品名:5-Fluoro-2-iodophenol

CAS番号:186589-87-7

MF:C6H4FIO

メガワット:237.998237609863

MDL:MFCD16999912

CID:1011432

PubChem ID:57815010

5-Fluoro-2-iodophenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 5-fluoro-2-iodo-

- 5-Fluoro-2-iodophenol

- 2-Hydroxy-4-fluoroiodobenzene

- 2-Iodo-5-fluorophenol

- 5-Fluoro-2-iodo-phenol

- DB-263561

- DTXSID501315005

- MB25431

- E91315

- 186589-87-7

- A927899

- SCHEMBL392260

- MFCD16999912

- CS-0191854

- AKOS024260334

- PS-11919

-

- MDL: MFCD16999912

- インチ: InChI=1S/C6H4FIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H

- InChIKey: DZXUERYVERNFQU-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1F)O)I

計算された属性

- せいみつぶんしりょう: 237.92909g/mol

- どういたいしつりょう: 237.92909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 99.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 2.085±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 190.1±20.0 ºC (760 Torr),

- フラッシュポイント: 68.8±21.8 ºC,

- ようかいど: 微溶性(1.2 g/l)(25ºC)、

5-Fluoro-2-iodophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB531942-250 mg |

5-Fluoro-2-iodophenol; . |

186589-87-7 | 250MG |

€137.30 | 2022-08-31 | ||

| abcr | AB531942-1 g |

5-Fluoro-2-iodophenol; . |

186589-87-7 | 1g |

€263.10 | 2022-08-31 | ||

| eNovation Chemicals LLC | Y1127497-1g |

5-Fluoro-2-iodo-phenol |

186589-87-7 | 95% | 1g |

$240 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0227-250mg |

5-Fluoro-2-iodo-phenol |

186589-87-7 | 97% | 250mg |

¥1092.99 | 2025-01-21 | |

| eNovation Chemicals LLC | D266030-10g |

5-Fluoro-2-iodo-phenol |

186589-87-7 | 95% | 10g |

$1482 | 2024-08-03 | |

| Apollo Scientific | PC53345-5g |

5-Fluoro-2-iodophenol |

186589-87-7 | 5g |

£660.00 | 2024-05-24 | ||

| Apollo Scientific | PC53345-250mg |

5-Fluoro-2-iodophenol |

186589-87-7 | 250mg |

£69.00 | 2024-05-24 | ||

| eNovation Chemicals LLC | Y1127497-250mg |

5-Fluoro-2-iodo-phenol |

186589-87-7 | 95% | 250mg |

$190 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0227-5g |

5-Fluoro-2-iodo-phenol |

186589-87-7 | 97% | 5g |

6767.38CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0227-100mg |

5-Fluoro-2-iodo-phenol |

186589-87-7 | 97% | 100mg |

932.85CNY | 2021-05-08 |

5-Fluoro-2-iodophenol 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

186589-87-7 (5-Fluoro-2-iodophenol) 関連製品

- 186590-30-7(4,5-Difluoro-2-iodo-phenol)

- 2713-29-3(4-Fluoro-2-iodophenol)

- 863870-85-3(3-fluoro-2-iodo-phenol)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:186589-87-7)5-Fluoro-2-iodophenol

清らかである:99%

はかる:5g

価格 ($):724.0